7-Chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Kinase hinge binding CDK2 inhibition TRKA inhibition

7-Chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 1131604-90-4, molecular formula C₈H₂ClF₃N₄, molecular weight 246.58 g/mol) is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class—a privileged scaffold in kinase inhibitor drug discovery. It features three key functional elements: a 7-chloro substituent serving as a versatile leaving group for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions; a 5-trifluoromethyl group that enhances lipophilicity (computed LogP 2.27) and metabolic stability; and a 3-carbonitrile group that functions as a critical hinge-binding hydrogen bond acceptor in kinase active sites.

Molecular Formula C8H2ClF3N4
Molecular Weight 246.58
CAS No. 1131604-90-4
Cat. No. B2801095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
CAS1131604-90-4
Molecular FormulaC8H2ClF3N4
Molecular Weight246.58
Structural Identifiers
SMILESC1=C(N2C(=C(C=N2)C#N)N=C1C(F)(F)F)Cl
InChIInChI=1S/C8H2ClF3N4/c9-6-1-5(8(10,11)12)15-7-4(2-13)3-14-16(6)7/h1,3H
InChIKeyZUXKROJKVNIMEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 1131604-90-4): A Strategic Pyrazolo[1,5-a]pyrimidine Building Block for Kinase-Focused Medicinal Chemistry


7-Chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 1131604-90-4, molecular formula C₈H₂ClF₃N₄, molecular weight 246.58 g/mol) is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class—a privileged scaffold in kinase inhibitor drug discovery [1]. It features three key functional elements: a 7-chloro substituent serving as a versatile leaving group for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions; a 5-trifluoromethyl group that enhances lipophilicity (computed LogP 2.27) and metabolic stability; and a 3-carbonitrile group that functions as a critical hinge-binding hydrogen bond acceptor in kinase active sites . The pyrazolo[1,5-a]pyrimidine core has been validated as a superior scaffold for cyclin-dependent kinase (CDK) inhibition, with properly substituted derivatives achieving oral bioavailability and in vivo efficacy in xenograft models [2].

Why 7-Chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile Cannot Be Casually Replaced by Related Pyrazolo[1,5-a]pyrimidine Analogs


Within the pyrazolo[1,5-a]pyrimidine-3-carbonitrile family, seemingly minor substituent variations produce large functional consequences for both downstream synthetic utility and ultimate biological performance. Replacing the 5-trifluoromethyl group with a methyl group results in a ~25-fold loss of target potency in anti-Plasmodium dihydroorotate dehydrogenase (PfDHODH) assays (IC50 shifts from 0.16 μM to 4 μM) [1]. Removing the 3-carbonitrile altogether reduces kinase inhibitory activity by >13-fold, as demonstrated by direct comparison of 3-CN versus 3-H analogs against CDK2 (IC50 8.2 nM vs. 112.3 nM) . The 5,7-dichloro analog (CAS 845895-95-6), while superficially similar, possesses a computed LogP of approximately 0.95–1.91 (versus 2.27 for the target compound), translating to lower predicted membrane permeability, and presents two competing electrophilic sites that compromise regioselective derivatization . These quantitative differences underscore why generic substitution based on scaffold similarity alone is not a viable procurement strategy when chemical differentiation is required.

Product-Specific Quantitative Differentiation Evidence for 7-Chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 1131604-90-4)


3-Carbonitrile Group Is Essential for Kinase Hinge Binding: ≥13-Fold Potency Advantage Over Des-CN Analogs

The 3-carbonitrile substituent on the pyrazolo[1,5-a]pyrimidine scaffold functions as a critical ATP-competitive hinge-binding motif. Direct comparator data from pyrazolo[1,5-a]pyrimidine analogs demonstrates that the presence of the 3-CN group confers a >13-fold potency increase: the 3-carbonitrile analog exhibits CDK2 IC50 = 8.2 nM and TRKA IC50 = 1.7 nM, whereas the corresponding 3-H analog (lacking the nitrile) shows CDK2 IC50 = 112.3 nM and TRKA IC50 = 25.4 nM . The 3-carbonitrile acts as a hydrogen bond acceptor, forming a ~2.9 Å interaction with the Leu83 backbone NH in CDK2, a conserved hinge contact also exploited by roscovitine and dinaciclib [1]. Compounds lacking this nitrile cannot establish this key interaction, resulting in over an order-of-magnitude loss in binding affinity.

Kinase hinge binding CDK2 inhibition TRKA inhibition Hydrogen bond acceptor

5-Trifluoromethyl Group Delivers ~25-Fold Activity Enhancement Over 5-Methyl in Cellular Anti-Parasitic Assays

The impact of the 5-CF₃ substituent on biological activity has been quantified in a head-to-head SAR study of 7-arylaminopyrazolo[1,5-a]pyrimidines against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). Compound 30 (R5 = CF₃, R2 = CH₃, Ar = 7-β-naphthyl) displayed an IC50 of 0.16 ± 0.01 μM, whereas compound 25 (R5 = CH₃, R2 = CH₃, Ar = 7-β-naphthyl)—differing only in the 5-substituent—exhibited an IC50 of 4 ± 1 μM [1]. This represents a 25-fold enhancement in potency conferred solely by the CF₃/CH₃ substitution at position 5. The authors explicitly concluded that 'the trifluoromethyl group at the 2- or 5-positions of the pyrazolo[1,5-a]pyrimidine ring led to increased drug activity' [1]. The CF₃ group enhances both target binding (via favorable hydrophobic and electrostatic interactions) and cellular permeability (via increased lipophilicity: computed LogP = 2.27 for the target compound vs. ~0.95–1.91 for the 5,7-dichloro analog lacking CF₃) .

Trifluoromethyl effect PfDHODH inhibition Antimalarial Lipophilicity

Computed LogP Advantage Over 5,7-Dichloro Analog Suggests Superior Membrane Permeability for Cellular Assays

The computed octanol-water partition coefficient (LogP) of 7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is 2.27318 (Chemsrc) , whereas the closest commercially available analog—5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 845895-95-6)—has a reported computed LogP ranging from 0.95 to 1.91 across multiple database sources . This difference of ΔLogP = 0.36–1.32 units corresponds to a predicted 2.3-fold to >20-fold increase in membrane partitioning based on the logarithmic relationship between LogP and permeability coefficients. Additionally, the target compound's polar surface area (PSA = 53.98 Ų) remains identical to the dichloro analog, meaning the enhanced lipophilicity is achieved without sacrificing hydrogen-bonding capacity. The higher LogP is directly attributable to the trifluoromethyl group at position 5 replacing a second chlorine atom.

Lipophilicity Membrane permeability Physicochemical properties Drug-likeness

Single 7-Chloro Handle Enables Regioselective Derivatization Without Isomeric Mixtures—A Key Advantage Over 5,7-Dichloro and 7-Bromo Analogs

The target compound possesses a single electrophilic site at the 7-position (chlorine), in contrast to the 5,7-dichloro analog (CAS 845895-95-6) which presents two competing reactive chlorines. This architectural difference has practical consequences for library synthesis: the 7-chloro-5-(trifluoromethyl) scaffold can undergo SNAr reactions with amines, thiols, or alcohols with complete regioselectivity, yielding a single product [1]. The –C(Cl)=C–CN– moiety in related 7-chloropyrazolo[1,5-a]pyrimidines has been shown to participate in AlCl₃-induced C–C bond forming reactions with arenes and heteroarenes, providing 7-(hetero)aryl derivatives in good to excellent yields under mild conditions [2]. In contrast, the 5,7-dichloro analog can produce mixtures of 5-substituted, 7-substituted, and 5,7-disubstituted products when reacted with nucleophiles, complicating purification and reducing effective yield. The 7-bromo analog (if available) would provide higher intrinsic reactivity but may suffer from reduced shelf stability and increased propensity for unwanted side reactions during storage and handling.

SNAr reactivity Cross-coupling Regioselective synthesis Building block

CDK2 Inhibitory Activity Validates the Pyrazolo[1,5-a]pyrimidine-3-carbonitrile Core as a Superior Kinase Scaffold Relative to Alternative Bicyclic Cores

A seminal comparative study evaluated four bicyclic cores as cyclin-dependent kinase-2 (CDK2) inhibitors. Among imidazo[1,2-a]pyridine, pyrazolo[1,5-a]pyrimidine, and related heterocyclic scaffolds, the pyrazolo[1,5-a]pyrimidine core (represented by compound 9) emerged as the superior template for further elaboration, based on combined in vitro enzymatic potency and cell-based antiproliferative activity [1]. Subsequent optimization established that properly substituted pyrazolo[1,5-a]pyrimidine-3-carbonitriles achieve potent and selective CDK2 inhibition, with lead compound 15j demonstrating oral bioavailability and in vivo efficacy in a mouse A2780 ovarian cancer xenograft model [2]. This core-level validation provides a strong rationale for selecting building blocks based on the pyrazolo[1,5-a]pyrimidine-3-carbonitrile scaffold rather than investing resources in alternative heterocyclic cores that did not demonstrate comparable performance in head-to-head evaluation.

CDK2 Kinase selectivity Scaffold comparison Antiproliferative

Recommended Research and Industrial Application Scenarios for 7-Chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 1131604-90-4)


Focused Kinase Inhibitor Library Synthesis via Regioselective 7-Position Derivatization

The single 7-chloro handle enables clean, regioselective SNAr or palladium-catalyzed cross-coupling to generate libraries of 7-amino, 7-aryl, or 7-heteroaryl pyrazolo[1,5-a]pyrimidine-3-carbonitriles. The 5-CF₃ group remains inert under these conditions, ensuring a single product [1]. This contrasts favorably with the 5,7-dichloro analog, which can yield regioisomeric mixtures. Target kinases appropriate for such libraries include CDK2, TRKA, FLT3, and Pim-1, all of which have been shown to be potently inhibited by pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives with IC50 values in the low nanomolar range [2][3].

Late-Stage Functionalization in CDK-Targeted Anticancer Lead Optimization

The pyrazolo[1,5-a]pyrimidine-3-carbonitrile core has been validated as the optimal scaffold for CDK2 inhibition among four bicyclic cores tested head-to-head, with optimized derivatives achieving oral bioavailability and in vivo xenograft efficacy [4]. The target compound provides the core with the optimal 3-CN and 5-CF₃ substituents pre-installed, allowing medicinal chemistry teams to focus SAR exploration at the 7-position. The criticality of the 3-CN for potency (>13-fold advantage over 3-H analogs) means this group must be retained; procuring the building block with 3-CN pre-installed avoids a challenging late-stage cyanation step [2].

Cellular Target Engagement Assays Requiring Balanced Lipophilicity for Membrane Penetration

With a computed LogP of 2.27 , the target compound occupies a favorable lipophilicity window for cellular permeability while maintaining a PSA of 53.98 Ų within drug-like limits. This is superior to the 5,7-dichloro analog (LogP ~0.95–1.91), which may exhibit insufficient membrane partitioning for reliable intracellular target engagement in cell-based assays . For screening campaigns where compounds must cross cell membranes to reach intracellular kinase targets, the higher LogP of the 5-CF₃ chemotype predicts a meaningful permeability advantage.

Anti-Parasitic Drug Discovery Targeting PfDHODH and Related Pathways

The 5-CF₃ substituent has been shown to enhance anti-Plasmodium activity by approximately 25-fold compared to the 5-CH₃ analog in PfDHODH inhibition assays [5]. The target compound, bearing the 5-CF₃ group, provides a suitable starting point for synthesizing 7-arylaminopyrazolo[1,5-a]pyrimidines targeting PfDHODH. The 7-chloro handle can be displaced with appropriate aryl amines to access compounds analogous to the potent leads identified by Azeredo et al., which achieved selective indices suitable for further development [5].

Quote Request

Request a Quote for 7-Chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.